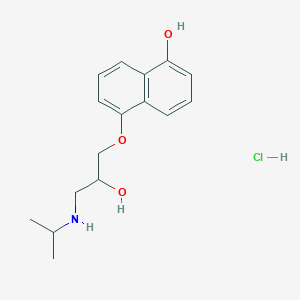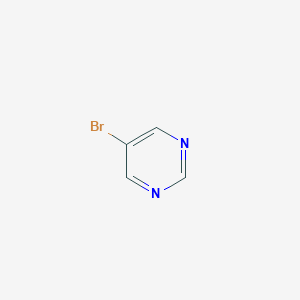
5-Bromopyrimidin
Übersicht
Beschreibung
5-Bromopyrimidine is an organic compound with the chemical formula C₄H₃BrN₂. It is a derivative of pyrimidine, where a bromine atom is substituted at the fifth position of the pyrimidine ring. This compound is known for its applications in various chemical processes and is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Wissenschaftliche Forschungsanwendungen
5-Bromopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions
Medicine: It is an important intermediate in the production of pyrimidine-based drugs and has potential anticancer properties
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds
Wirkmechanismus
Target of Action
5-Bromopyrimidine is a radiosensitive drug that primarily targets biological molecules in solution . The compound interacts with secondary electrons generated by radiation, inducing resonance processes in the target molecule .
Mode of Action
The interaction of 5-Bromopyrimidine with its targets involves vibrational resonance and solvation effects . In the gaseous phase, two primary channels for electron-induced C–Br bond cleavage have been identified . The first involves the highest vibrational resonance on the vertical potential energy curve via a tunneling mechanism . The second involves auto-dissociation along the repulsive relaxed potential energy curve .
Biochemical Pathways
The biochemical pathways affected by 5-Bromopyrimidine involve the dissociation of the electron⋯5-BrPy system . A strong solvation effect modifies the mechanism and dynamics of this dissociation . Spontaneous dissociation becomes unfavorable due to a barrier on the relaxed free energy surface created by the coupling between the π* and σ* states . Seven vibrational resonances (v = 0–6) are identified for the solution process .
Pharmacokinetics
The compound’s interaction with secondary electrons suggests that it may have unique adme properties influenced by radiation exposure .
Result of Action
The action of 5-Bromopyrimidine results in the cleavage of the C–Br bond in the target molecule . Protonation is also observed at the n sites of the hydrated 5-brpy anion, which inhibits the dissociation along the c–br bond, suggesting a competing pathway against c–br bond cleavage .
Action Environment
The action of 5-Bromopyrimidine is influenced by environmental factors such as the presence of radiation and the solvent in which the target molecule is dissolved . These factors can modify the mechanism and dynamics of the compound’s interaction with its targets .
Biochemische Analyse
Biochemical Properties
5-Bromopyrimidine has been observed to undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .
Molecular Mechanism
The molecular mechanism of 5-Bromopyrimidine involves interactions with secondary electrons . In gaseous results, two primary channels for electron-induced C–Br bond cleavage were observed: the highest vibrational resonance on the vertical potential energy curve via a tunneling mechanism, and auto-dissociation along the repulsive relaxed potential energy curve . In solution, the mechanism and dynamics of the dissociation of the electron and 5-Bromopyrimidine system are modified due to solvation effects .
Metabolic Pathways
As a pyrimidine derivative, it may be involved in pyrimidine metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Bromopyrimidine can be synthesized through several methods. One common approach involves the bromination of pyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields 5-Bromopyrimidine as the primary product .
Another method involves the reaction of 2-bromomalonaldehyde with amidine compounds to obtain 5-bromo-2-substituted pyrimidine compounds. This method is advantageous due to its simplicity, safety, and cost-effectiveness, making it suitable for large-scale production .
Industrial Production Methods
In industrial settings, 5-Bromopyrimidine is produced using similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromopyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles under microwave irradiation to form substituted pyrimidine derivatives.
Metallation: It undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine.
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to form substituted pyrimidine compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Metallation: Lithium diisopropylamide is used as the metallating agent.
Cross-Coupling Reactions: Palladium catalysts and bases such as sodium carbonate are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Metallation: 4-lithio-5-bromopyrimidine.
Cross-Coupling Reactions: Various substituted pyrimidine compounds
Vergleich Mit ähnlichen Verbindungen
5-Bromopyrimidine can be compared with other halogenated pyrimidines, such as 2-bromopyrimidine and 4-bromopyrimidine. These compounds differ in the position of the bromine atom on the pyrimidine ring, which can influence their chemical reactivity and applications .
Similar Compounds
2-Bromopyrimidine: Bromine atom at the second position.
4-Bromopyrimidine: Bromine atom at the fourth position.
5-Chloropyrimidine: Chlorine atom at the fifth position.
5-Iodopyrimidine: Iodine atom at the fifth position.
5-Bromopyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and other halogenated pyrimidines .
Eigenschaften
IUPAC Name |
5-bromopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2/c5-4-1-6-3-7-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCPLYCTMDTEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063531 | |
| Record name | Pyrimidine, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Pyrimidine, 5-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4595-59-9 | |
| Record name | 5-Bromopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4595-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004595599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 5-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Bromopyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z9X6MAT38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)
![(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan](/img/structure/B23795.png)

![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)
![trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole](/img/structure/B23803.png)
![1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione](/img/structure/B23806.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)
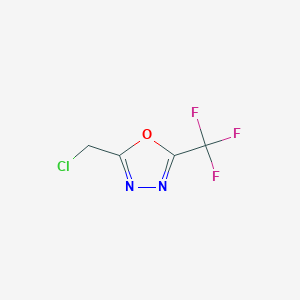
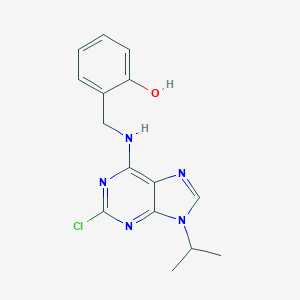
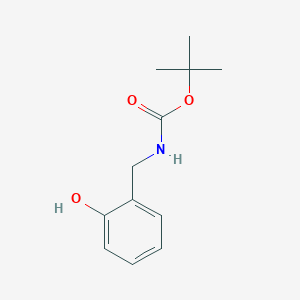
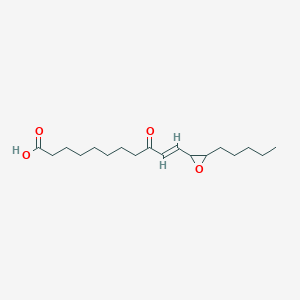
![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane](/img/structure/B23822.png)
